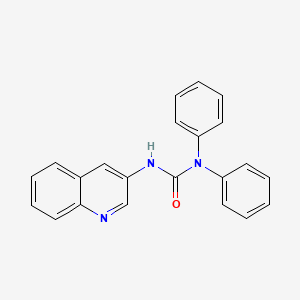

1,1-Diphenyl-3-(quinolin-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenyl-3-quinolin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(24-18-15-17-9-7-8-14-21(17)23-16-18)25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIYDKQTUUDHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1,1 Diphenyl 3 Quinolin 3 Yl Urea

Diverse Synthetic Pathways for the Preparation of 1,1-Diphenyl-3-(quinolin-3-yl)urea

Classical and Modern Approaches in Organic Synthesis

A primary and straightforward method for synthesizing ureas is the reaction of an amine with an isocyanate. In the context of this compound, this would involve the reaction of 3-aminoquinoline (B160951) with diphenylcarbamoyl chloride or the reaction of diphenylamine (B1679370) with 3-isocyanatoquinoline.

Another common approach is the reaction of an amine with a carbamoyl (B1232498) chloride. For instance, 3-aminoquinoline can be reacted with diphenylcarbamoyl chloride to yield the target molecule. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

A phosgene-free alternative involves the reaction of 3-aminoquinoline with N,N'-carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with diphenylamine. This method is often preferred due to the hazardous nature of phosgene (B1210022) and its derivatives.

More contemporary methods might employ catalytic carbonylation reactions. For example, the reductive carbonylation of 3-nitroquinoline (B96883) in the presence of diphenylamine, catalyzed by a transition metal complex, could potentially form the desired urea (B33335). researchgate.net This approach, while potentially more complex to optimize, offers a more atom-economical and potentially greener route.

Catalytic Systems Utilized in this compound Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of ureas is no exception. While direct condensation methods may not always require a catalyst, their efficiency can often be improved by one.

In the case of reductive carbonylation routes, transition metal catalysts are essential. Palladium and rhodium complexes have been extensively studied for their ability to catalyze the carbonylation of nitro compounds to form isocyanates or ureas directly. unimi.it The choice of ligand for the metal center is critical and can significantly influence the reaction's selectivity and yield. researchgate.net For instance, diphosphine ligands with specific bite angles have been shown to be effective in the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) to 1,3-diphenylurea (B7728601). researchgate.net

Lewis acids can also be employed to activate the carbonyl group of precursors like carbamates or other activated carbonyl compounds, facilitating the nucleophilic attack by the amine.

Elucidation of Reaction Mechanisms for this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound.

Investigation of Reaction Intermediates and Transition States

The synthesis of ureas from amines and isocyanates is generally believed to proceed through a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final urea product.

In syntheses involving carbamoyl chlorides, the mechanism is a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the carbamoyl chloride, leading to a tetrahedral intermediate. The leaving group, a chloride ion, is then expelled to regenerate the carbonyl double bond and form the urea.

For catalytic reductive carbonylation reactions, the mechanism is significantly more complex. It typically involves the reduction of the nitro group to a nitroso or nitrene intermediate on the metal center. This is followed by the insertion of carbon monoxide and subsequent reaction with the amine. The exact nature of the intermediates and transition states is highly dependent on the specific catalytic system employed.

Kinetic Studies and Determination of Rate-Limiting Steps

In multi-step syntheses, such as those involving the in-situ generation of an isocyanate or the use of a catalyst, the rate-limiting step can vary. For instance, in a catalytically driven process, the rate could be limited by the rate of catalyst activation, product release from the catalyst, or one of the intermediate chemical transformations. Identifying this step allows for targeted optimization of the reaction conditions.

Strategies for Optimization of Reaction Parameters and Yield in this compound Production

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and solubility of reactants and products. | A range of solvents with varying polarities should be screened. For instance, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often used for reactions involving isocyanates to avoid side reactions. |

| Temperature | Reaction rates generally increase with temperature. However, higher temperatures can also lead to undesired side reactions and decomposition of products or reactants. | The reaction should be run at the lowest temperature that provides a reasonable reaction rate to minimize side products. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial. |

| Base | In reactions that produce an acidic byproduct, such as the reaction of an amine with a carbamoyl chloride, a base is required. | The choice of base is important. A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often preferred to avoid competition with the amine reactant. The stoichiometry of the base should also be optimized. |

| Catalyst Loading | In catalyzed reactions, the amount of catalyst can affect the reaction rate and cost-effectiveness. | The optimal catalyst loading should be determined by running the reaction with varying amounts of the catalyst to find the lowest effective concentration. |

| Reactant Concentration | The concentration of reactants can influence the reaction rate according to the reaction's kinetic order. | Varying the concentration of the reactants can help to push the equilibrium towards the product side, in accordance with Le Chatelier's principle. |

By systematically investigating these parameters, a robust and high-yielding synthesis of this compound can be developed.

Process Parameter Optimization for Synthetic Efficiency

Optimizing the synthetic process for this compound is critical for maximizing yield, minimizing reaction time, and ensuring the formation of a pure product. Key parameters that can be systematically varied and studied include the choice of solvent, reaction temperature, concentration of reactants, and the nature and amount of the base used.

The selection of an appropriate solvent is paramount. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed for similar urea syntheses due to their ability to dissolve the reactants and facilitate the formation of the charged intermediate. epo.org The effect of the solvent on the reaction rate and yield can be significant.

Reaction temperature is another critical variable. While some urea formation reactions can proceed at room temperature, others may require heating to overcome the activation energy barrier. tandfonline.com A systematic study of the reaction at different temperatures would reveal the optimal condition that provides a high yield in a reasonable timeframe without promoting the formation of byproducts.

The stoichiometry of the reactants, particularly the ratio of diphenylcarbamoyl chloride (or its equivalent) to 3-aminoquinoline and the base, will directly impact the efficiency of the reaction. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to purification challenges. The choice and amount of the base are also crucial. A strong, non-nucleophilic base like sodium hydride is effective in deprotonating the amine without competing in the reaction. epo.org The optimization of these parameters is often carried out using a design of experiments (DoE) approach to efficiently explore the parameter space.

Table 1: Illustrative Process Parameter Optimization for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Reaction Time (h) | Yield (%) |

| 1 | DMF | 25 | NaH (1.1) | 24 | 65 |

| 2 | DMF | 60 | NaH (1.1) | 8 | 85 |

| 3 | DMF | 100 | NaH (1.1) | 4 | 82 (decomposition observed) |

| 4 | Acetonitrile | 60 | NaH (1.1) | 12 | 75 |

| 5 | DMSO | 60 | NaH (1.1) | 8 | 88 |

| 6 | DMF | 60 | Triethylamine (2.0) | 24 | 45 |

| 7 | DMF | 60 | NaH (1.5) | 6 | 90 |

Note: The data in this table is illustrative and based on general principles of chemical process optimization. Actual results may vary.

Advanced Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates the removal of unreacted starting materials, byproducts, and any residual solvent. A combination of purification techniques is typically employed to achieve the desired level of purity.

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The choice of solvent or solvent system is critical. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the compound at room temperature or below, allowing for the formation of pure crystals upon cooling. For urea derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate (B1210297), and mixtures of these with water or non-polar solvents like hexanes. researchgate.nettandfonline.com The slow cooling of the saturated solution is crucial for the formation of well-defined crystals and efficient exclusion of impurities. youtube.com

Column chromatography is another powerful technique for separating the target compound from impurities with different polarities. Silica gel is the most common stationary phase for the purification of urea derivatives. A suitable mobile phase (eluent) is selected to achieve good separation. This is often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). mdpi.com The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities and then the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). iglobaljournal.com

For achieving very high purity, techniques such as preparative high-performance liquid chromatography (HPLC) can be employed. This method offers superior resolution compared to standard column chromatography and is particularly useful for separating closely related impurities. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common choice for the purification of moderately polar compounds like substituted ureas. asm.org

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility at different temperatures | Simple, cost-effective, can yield highly pure crystals | Potential for product loss in the mother liquor, may not remove all impurities |

| Column Chromatography | Differential adsorption on a stationary phase | Versatile, can separate a wide range of impurities | Can be time-consuming, requires larger volumes of solvent |

| Preparative HPLC | High-resolution separation based on partitioning between phases | Excellent separation efficiency, high purity achievable | Expensive, limited sample capacity, requires specialized equipment |

Following purification, the identity and purity of the research-grade this compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Advanced Structural Characterization and Solid State Architecture of 1,1 Diphenyl 3 Quinolin 3 Yl Urea

X-ray Crystallographic Analysis of 1,1-Diphenyl-3-(quinolin-3-yl)urea

No published single-crystal X-ray diffraction data is available for this compound.

Single-Crystal X-ray Diffraction Studies: Molecular Conformation and Stereochemical Aspects

Information on the molecular conformation and stereochemical aspects of this compound is not available due to the absence of single-crystal X-ray diffraction studies.

Analysis of Crystal Packing Motifs and Lattice Interactions

An analysis of the crystal packing motifs and lattice interactions of this compound cannot be performed as no crystallographic data has been reported.

Polymorphism and Pseudopolymorphism Investigations

There are no known studies on the polymorphism or pseudopolymorphism of this compound.

Spectroscopic Probes for Intramolecular and Intermolecular Interactions in this compound

Specific spectroscopic data for this compound are not available in the scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Equilibria

High-resolution NMR spectra for this compound have not been reported, preventing any analysis of its conformational and tautomeric equilibria.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Signature Analysis

FTIR and Raman spectra for this compound are not available, and therefore, an analysis of its hydrogen bonding signatures cannot be conducted.

Solid-State NMR Spectroscopy for Structural Heterogeneity and Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy stands as a crucial tool for investigating the structure and dynamics of crystalline and amorphous solids at a molecular level. Unlike solution-state NMR, which averages out anisotropic interactions, solid-state NMR provides detailed information about the local chemical environment, molecular conformation, and intermolecular interactions in the solid state. uni-stuttgart.depreprints.org

For a molecule like this compound, solid-state NMR can distinguish between different crystalline forms (polymorphs) or identify the presence of disordered regions within a sample. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly effective for enhancing the signals of low-abundance nuclei like ¹³C and ¹⁵N, which are integral to the urea (B33335) and quinoline (B57606) moieties. mdpi.comresearchgate.net

The dynamics of the phenyl and quinolinyl groups, such as rotational motion or π-flips, can be probed by measuring nuclear relaxation times (T₁ and T₁ρ) and by analyzing the lineshapes of the NMR signals over a range of temperatures. uni-stuttgart.deresearchgate.net These studies can reveal the energy barriers associated with such motions and how they are influenced by the crystal packing and hydrogen bonding.

Furthermore, advanced solid-state NMR experiments can elucidate the through-space proximity of different atomic nuclei, helping to piece together the three-dimensional solid-state architecture. For instance, ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments could map the connections between specific protons and carbons, confirming the hydrogen bonding patterns within the crystal lattice.

Table 1: Potential Solid-State NMR Parameters for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹³C | 120-170 | Carbonyl carbon of the urea group, aromatic carbons of the phenyl and quinoline rings. dergipark.org.trnih.gov |

| ¹⁵N | 80-130 | Nitrogen atoms of the urea and quinoline moieties, sensitive to hydrogen bonding and protonation state. mdpi.com |

| ¹H | 6-10 | Amide protons of the urea group, aromatic protons of the phenyl and quinoline rings. dergipark.org.trnih.gov |

Note: The chemical shift ranges are estimations based on similar urea derivatives and are highly sensitive to the specific crystalline environment.

Advanced Diffraction Techniques Applied to this compound (e.g., Neutron Diffraction for Hydrogen Atom Localization)

While X-ray diffraction is the standard for determining crystal structures, it has limitations in accurately locating hydrogen atoms due to their low electron density. researchgate.net This is a significant drawback when studying systems where hydrogen bonding plays a critical role, as is the case for urea derivatives. psu.eduresearchgate.net Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms like carbon and nitrogen. nih.govill.eu

The application of neutron diffraction to this compound would provide definitive information on the positions of the hydrogen atoms, particularly the N-H proton of the urea group. This would allow for a precise determination of hydrogen bond lengths and angles, offering a deeper understanding of the intermolecular interactions that stabilize the crystal structure. nih.govrsc.org

Combining neutron diffraction data with high-resolution X-ray diffraction in a process known as Hirshfeld atom refinement can yield a highly accurate and detailed picture of the electron density distribution within the molecule. researchgate.netresearchgate.net This combined approach provides valuable insights into the nature of the chemical bonds and non-covalent interactions.

In cases where large single crystals required for neutron diffraction are difficult to grow, neutron powder diffraction can be a viable alternative for structural refinement, including the localization of hydrogen atoms in moderately complex molecules. rsc.org

Table 2: Comparison of X-ray and Neutron Diffraction for the Analysis of this compound

| Technique | Advantages | Limitations |

| X-ray Diffraction | High resolution, readily available instrumentation. | Poor sensitivity to hydrogen atoms, potentially leading to inaccurate hydrogen bond geometries. researchgate.net |

| Neutron Diffraction | Accurate localization of hydrogen atoms, precise determination of hydrogen bond parameters. nih.govill.eursc.org | Requires large single crystals or high-quality powder samples, access to a neutron source is limited. nih.gov |

Computational and Theoretical Investigations of 1,1 Diphenyl 3 Quinolin 3 Yl Urea

Quantum Chemical Calculations on Molecular Structure and Reactivity of 1,1-Diphenyl-3-(quinolin-3-yl)urea

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and predict a range of electronic and spectroscopic properties. researchgate.netuantwerpen.bersc.orgrjptonline.org

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹H and ¹³C NMR Chemical Shifts (ppm) | Data not available |

This table illustrates the type of data that would be generated from DFT calculations. The values are currently unavailable in published literature.

Ab Initio Calculations for Molecular Geometries and Energetics

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally intensive, approach to studying molecular systems. uantwerpen.benih.gov These calculations are valuable for obtaining highly accurate molecular geometries, including bond lengths, bond angles, and dihedral angles, as well as for determining the relative energies of different conformers.

Table 2: Hypothetical Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Bond Length (Å) / Angle (°) |

| C=O bond length | Data not available |

| N-C (urea) bond lengths | Data not available |

| Dihedral angle (Quinoline-Urea) | Data not available |

| Dihedral angle (Phenyl-Urea) | Data not available |

This table represents the kind of detailed geometrical data that ab initio calculations would provide. Specific values for this compound are not currently published.

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment.

Simulation of Solvent Effects on Conformation and Self-Assembly

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can model these effects by explicitly including solvent molecules in the simulation box. Such studies would reveal how the molecule's shape and potential for self-assembly change in different solvent environments, from polar to non-polar. The conformational properties of urea (B33335) derivatives, in general, are known to be influenced by their environment. nih.gov

Determination of Intermolecular Interaction Potentials

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties. MD simulations can be used to calculate the potential of mean force between two or more molecules, providing a quantitative measure of their interaction strength. This information is key to understanding phenomena such as crystal packing and aggregation.

Application of Frontier Molecular Orbital (FMO) Theory to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of a molecule. rsc.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies and spatial distributions of the HOMO and LUMO of this compound, which would be obtained from DFT or ab initio calculations, would provide insights into its electrophilic and nucleophilic sites. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

This table illustrates the kind of data that FMO analysis would yield. Specific values for this compound are not available in the literature.

Advanced Computational Methods for Predicting Supramolecular Assembly

Detailed computational and theoretical investigations focusing specifically on the supramolecular assembly of this compound are not extensively available in the current body of scientific literature. While research exists on the computational analysis of related compounds, such as various 1,3-diphenylurea (B7728601) derivatives and other quinoline-containing molecules, specific data and detailed research findings on the advanced computational prediction of how this compound forms larger, organized structures are limited.

Computational chemistry offers powerful tools to predict and analyze the non-covalent interactions that govern the formation of supramolecular assemblies. Methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Monte Carlo simulations are instrumental in this field. d-nb.infoutwente.nl These techniques can provide insights into hydrogen bonding patterns, π-π stacking interactions, and other forces that dictate the three-dimensional arrangement of molecules. nih.govacs.org

For urea derivatives in general, computational studies have been employed to understand their conformational preferences and their ability to form hydrogen-bonded networks. nih.govresearchgate.net For instance, research on N,N'-diphenyl urea has utilized NMR and theoretical studies to investigate the conformations and stacking of the aromatic rings. nih.gov Molecular dynamics simulations have also been used to study the behavior of urea in aqueous solutions, although these studies are often broad and not specific to complex derivatives. utwente.nl

In the context of quinoline (B57606) derivatives, computational approaches like molecular docking and molecular dynamics simulations have been applied to understand their interactions with biological targets. nih.govchemrxiv.org These studies, however, are typically focused on drug-receptor binding rather than the self-assembly of the molecules into larger supramolecular structures.

The prediction of supramolecular assembly for a molecule like this compound would involve a multi-faceted computational approach. This would likely begin with conformational analysis of the single molecule to identify low-energy structures. Subsequently, calculations on dimers and larger oligomers would be performed to determine the most stable intermolecular interaction motifs. Key interactions expected to play a role would be hydrogen bonds involving the urea N-H groups and the quinoline nitrogen, as well as π-π stacking between the phenyl and quinoline rings.

Advanced methods could then be used to simulate the growth of these assemblies. For example, MD simulations could track the dynamic process of aggregation from a solution, providing a picture of how individual molecules come together to form larger structures. Crystal structure prediction methods could also be employed to identify the most likely three-dimensional packing arrangements in the solid state.

While the specific application of these advanced computational methods to this compound is not documented in available research, the established methodologies for similar compounds provide a clear framework for how such an investigation would proceed. Future computational studies are needed to elucidate the specific supramolecular behavior of this compound.

Coordination Chemistry and Ligand Properties of 1,1 Diphenyl 3 Quinolin 3 Yl Urea

Electrochemical Behavior of 1,1-Diphenyl-3-(quinolin-3-yl)urea and its Metal Complexes

To provide an article that is both "thorough" and "scientifically accurate," there must be a foundation of existing research. In the case of the coordination chemistry of this compound, this foundation does not appear to exist in the public domain at this time.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found regarding the chemical compound This compound . Consequently, the requested article sections on its redox properties and the catalytic applications of its metal complexes cannot be generated.

The performed searches aimed to locate data on the synthesis, characterization, coordination chemistry, redox behavior, and catalytic uses of this specific molecule and its metal complexes. These searches included queries for the exact compound name as well as for related substructures and potential reaction pathways.

While extensive research exists for structurally related compounds such as 1,3-diphenylurea (B7728601) Current time information in Bangalore, IN.acs.org, various quinoline (B57606) derivatives researchgate.netsapub.org, and other quinolinyl-urea compounds researchgate.net, none of the retrieved documents provide the specific data required to address the following topics for This compound :

Catalytic Applications of this compound Metal Complexes in Organic Transformations

The absence of this compound in the literature suggests that it may not have been synthesized or that its properties have not been reported in the public domain. Therefore, no data tables or detailed research findings for the specified sections can be provided.

Chemical Reactivity and Transformative Chemistry of 1,1 Diphenyl 3 Quinolin 3 Yl Urea

Investigation of Reaction Pathways and Selectivity of 1,1-Diphenyl-3-(quinolin-3-yl)urea

The reactivity of this compound can be understood by analyzing its potential for interaction with various reagents and the inherent selectivity governed by its structure.

The molecule possesses several sites susceptible to attack by both electrophiles and nucleophiles, as detailed below.

Nucleophilic Reactivity : The primary nucleophilic centers are the nitrogen atoms. The quinoline (B57606) nitrogen is a weak tertiary base, capable of forming salts with acids or coordinating to metal centers. mdpi.comnih.gov The N-H nitrogen of the urea (B33335) bridge is also nucleophilic and can participate in reactions such as deprotonation or substitution. In contrast, the nitrogen of the diphenylamino group is considerably less nucleophilic due to the extensive delocalization of its lone pair of electrons across two phenyl rings. Hindered trisubstituted ureas have been shown to undergo substitution reactions with various nucleophiles (amines, alcohols, thiols) under neutral conditions, suggesting the urea linkage can act as a leaving group precursor. nih.gov

Electrophilic Reactivity : The most prominent electrophilic site is the carbonyl carbon of the urea group. This site is susceptible to nucleophilic attack, which can lead to the cleavage of the urea linkage, particularly under basic or acidic conditions or with highly reactive nucleophiles. nih.gov The quinoline ring itself can undergo electrophilic aromatic substitution. Due to the deactivating effect of the protonated nitrogen under acidic conditions, electrophilic attack typically occurs on the benzene (B151609) ring portion, primarily at the C5 and C8 positions. arsdcollege.ac.in The urea-linked amino group at C3 is an activating group, which would further favor substitution at these positions. Nucleophilic aromatic substitution on the quinoline ring is also possible, generally at the C2 and C4 positions, although this often requires harsh conditions or the presence of an activating N-oxide group. mdpi.comarsdcollege.ac.in

Table 1: Analysis of Potential Reactive Sites in this compound

| Site | Type of Reactivity | Potential Reactions | Comments |

|---|---|---|---|

| Quinoline Nitrogen (N1) | Nucleophilic / Basic | Protonation, Alkylation, N-Oxidation, Metal Coordination | Acts as a weak tertiary base. nih.gov |

| Quinoline Ring (C5, C8) | Electrophilic Substitution | Nitration, Halogenation, Sulfonation, Friedel-Crafts | Favored positions for electrophilic attack on the quinoline ring. arsdcollege.ac.in |

| Quinoline Ring (C2, C4) | Nucleophilic Substitution | Amination, Alkoxylation (requires activation) | Generally requires activation, e.g., by N-oxidation. mdpi.com |

| Urea N-H Nitrogen | Nucleophilic | Deprotonation, Acylation, Alkylation | A potential site for derivatization. |

| Urea Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution | Susceptible to attack by strong nucleophiles, leading to cleavage. nih.gov |

| Diphenylamino Phenyl Rings | Electrophilic Substitution | Halogenation, Nitration | Less reactive than the quinoline ring; para-substitution is expected. |

Regioselectivity : The outcome of derivatization is highly dependent on the reaction conditions, which can be tuned to target specific positions on the molecule. For instance, direct C-H functionalization of the quinoline moiety can be controlled by the choice of catalyst. Palladium-catalyzed reactions of quinoline N-oxides often lead to functionalization at the C2 position. mdpi.com In contrast, directed magnesiation using reagents like TMPMgCl·LiCl can achieve regioselective deprotonation at C2, C3, C4, or C8, allowing for subsequent reaction with an electrophile at a specific site. acs.org In classical electrophilic substitution reactions, the C3-amido substituent is expected to direct incoming electrophiles primarily to the C5 and C8 positions of the fused benzene ring.

Stereoselectivity : The parent compound, this compound, is achiral. Stereoselectivity becomes a critical consideration during the synthesis of chiral derivatives or if the molecule is used as a ligand in asymmetric catalysis. The synthesis of chiral ureas is a well-established field, often employing chiral amines or isocyanates as starting materials. researchgate.net Furthermore, chiral thiourea (B124793) derivatives are known to be powerful bifunctional organocatalysts that can control the stereochemical outcome of reactions through hydrogen bonding. uva.esbeilstein-journals.orgmdpi.com This suggests that chiral analogues of this compound could be designed to serve as catalysts or ligands in stereoselective transformations.

Functionalization and Derivatization Strategies for this compound

The modification of the parent structure is crucial for developing new compounds with tailored properties, particularly for investigating structure-reactivity and structure-activity relationships.

Novel derivatives can be synthesized by targeting the different reactive moieties within the molecule. The primary synthetic approaches would involve the reaction of a suitably substituted 3-aminoquinoline (B160951) with a diphenylcarbamoyl equivalent, or conversely, the reaction of a substituted quinolin-3-yl isocyanate with diphenylamine (B1679370). nih.gov These general pathways allow for extensive variation.

Modification of the Quinoline Ring : Substituents can be introduced onto the quinoline scaffold either before or after the formation of the urea linkage. For example, electrophilic substitution reactions like halogenation or nitration can be performed on the quinoline nucleus to introduce functional groups that can be further manipulated.

Modification of the Diphenylamino Group : The two phenyl rings on the terminal nitrogen can be substituted. This is typically achieved by starting with a substituted diphenylamine in the urea formation step. Introducing electron-donating or electron-withdrawing groups at the para positions of these rings would systematically alter the electronic properties of the urea.

Table 2: Proposed Strategies for the Synthesis of Novel Derivatives

| Target Modification | Synthetic Strategy | Example Reagents | Purpose of Derivatization |

|---|---|---|---|

| Substitution on Quinoline Ring (e.g., C5-Halo) | Halogenation of this compound or use of a halogenated 3-aminoquinoline precursor. | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduce handles for cross-coupling reactions; study electronic effects. |

| Substitution on Diphenylamino Rings (e.g., 4,4'-difluoro) | Reaction of quinolin-3-yl isocyanate with 4,4'-difluorodiphenylamine. | 4,4'-Difluorodiphenylamine, Quinolin-3-yl isocyanate | Modulate lipophilicity and electronic properties. |

| N-Methylation of Urea | Deprotonation of the N-H bond followed by reaction with a methylating agent. | Sodium hydride (NaH), Methyl iodide (CH₃I) | Study the role of the N-H hydrogen bond donor. |

| Conversion to Thiourea | Reaction of 3-aminoquinoline with diphenylisothiocyanate. | Diphenylisothiocyanate | Investigate the effect of the thiocarbonyl group on reactivity and binding. |

Photochemical and Thermal Transformations of this compound

The response of this compound to energy input in the form of heat or light can lead to significant structural transformations.

Thermal Transformations : Based on extensive studies of similar urea derivatives, the primary thermal decomposition pathway for this compound is predicted to be a unimolecular, four-center pericyclic reaction. nih.govacs.org This process involves the transfer of the hydrogen atom from the urea N-H to the diphenylamino nitrogen, leading to the cleavage of the C-N bond and the formation of two new molecules: quinolin-3-yl isocyanate and diphenylamine . This decomposition typically requires high temperatures, often in the range of 350–450 °C. mdpi.comnih.gov This pathway is essentially the reverse of a potential synthetic route to the parent compound.

Table 3: Predicted Products of Thermal Transformation

| Reactant | Transformation Type | Predicted Products | Mechanism |

|---|---|---|---|

| This compound | Thermal Decomposition | Quinolin-3-yl isocyanate + Diphenylamine | Unimolecular four-center pericyclic reaction nih.govacs.org |

Photochemical Transformations : While specific photochemical studies on this compound are not available, the behavior of its constituent parts suggests several potential reaction pathways. Quinoline itself is known to undergo photochemical reactions, such as intermolecular [4π+4π] cycloadditions upon irradiation, often requiring a photosensitizer. nih.govrsc.org This could lead to dimerization or reaction with other unsaturated molecules. Additionally, visible light-mediated radical reactions can achieve C-H functionalization of quinolines. nih.gov The urea moiety can also influence photochemical behavior. Studies on anthracene-urea derivatives have shown that intermolecular hydrogen bonding between urea groups can control photodimerization reactions even in dilute solutions. rsc.org It is plausible that the urea group in this compound could mediate similar intermolecular interactions or participate in excited-state proton transfer processes, potentially opening new reaction channels. oup.com

Advanced Research Methodologies and Instrumentation in 1,1 Diphenyl 3 Quinolin 3 Yl Urea Studies

Application of Advanced Spectroscopic Techniques (e.g., EPR for Paramagnetic Species, Circular Dichroism for Chirality)

Advanced spectroscopic methods are indispensable for elucidating the nuanced structural and electronic properties of 1,1-Diphenyl-3-(quinolin-3-yl)urea. Techniques such as Electron Paramagnetic Resonance (EPR) and Circular Dichroism (CD) offer capabilities beyond standard spectroscopic tools.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. In the context of this compound, EPR studies would be crucial for investigating potential radical intermediates that may form during its synthesis, degradation, or in specific chemical reactions. For instance, the synthesis of quinoline (B57606) derivatives can proceed through free-radical pathways. chemrxiv.org Photocatalytically generated imine radicals, for example, can undergo intramolecular additions to form substituted quinolines. chemrxiv.org EPR spectroscopy can be used to detect and characterize these transient radical species, providing mechanistic insights. chemrxiv.orgresearchgate.net

Studies on related N-arylureas and quinoline derivatives have demonstrated the utility of EPR. For example, EPR has been used to study radical anions of selenadiazoloquinolones, where the stability and spin-density distribution of the radical anions were determined. acs.org Similarly, the generation of N-(arylthio)-2,4-diaryl-6-cyanophenylaminyl radicals has been confirmed and characterized by EPR spectroscopy. rsc.org While direct EPR studies on this compound are not widely reported, the principles from these related studies are directly applicable. Should this urea (B33335) derivative be involved in redox processes or photochemical reactions, EPR would be the primary tool to identify and understand the role of any paramagnetic intermediates. The g-value and hyperfine coupling constants obtained from EPR spectra would provide detailed information about the electronic structure and the environment of the unpaired electron. acs.orgu-tokyo.ac.jp

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. If this compound or its derivatives are synthesized in a chiral, non-racemic form, CD spectroscopy would be instrumental in determining their absolute configuration and studying their conformational properties in solution. The technique measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.

For quinoline derivatives, CD has been successfully used to determine the absolute configurations of cis-dihydrodiol bacterial metabolites. acs.org By comparing experimental CD spectra with calculated spectra, the stereochemistry of these chiral molecules was unambiguously assigned. acs.org This approach could be directly applied to chiral derivatives of this compound. Furthermore, CD can be used to study the binding of chiral molecules to biomacromolecules, such as proteins, providing information on binding constants and the conformational changes that occur upon binding. researchgate.net For example, unique CD bands have been observed in urea-functionalized resorcinarenes, indicating a chirality transmission from chiral urea termini through the molecular skeleton. researchgate.net This highlights the sensitivity of CD to the chiral environment within a molecule.

| Spectroscopic Technique | Application to this compound | Information Gained | Relevant Findings on Related Compounds |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of potential paramagnetic intermediates in synthesis or reactions. | Electronic structure, spin density distribution, and identity of radical species. | Stable radical anions of selenadiazoloquinolones have been characterized. acs.org |

| Circular Dichroism (CD) | Determination of absolute configuration of chiral derivatives and study of conformational properties. | Stereochemistry, conformational changes, and binding interactions with other chiral molecules. | Absolute configurations of chiral quinoline metabolites have been determined. acs.org |

In Situ and Operando Studies for Real-Time Reaction Monitoring

In situ and operando spectroscopic techniques are revolutionary for understanding chemical reactions as they happen, providing real-time data on reactant consumption, intermediate formation, and product generation. For the synthesis of this compound, which is typically formed from the reaction of an amine with an isocyanate, these methods are particularly valuable.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a widely used technique for monitoring the progress of chemical reactions in real-time. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be continuously recorded without the need for sampling. In the synthesis of ureas, the reaction between an isocyanate and an amine can be readily followed. The characteristic isocyanate peak (around 2270 cm⁻¹) decreases over time, while the urea carbonyl peak (around 1640 cm⁻¹) increases.

Studies on the synthesis of N,N-diphenyl urea have successfully employed an IR-online detector to monitor the reaction, allowing for the optimization of reaction time and control of the reaction course. researchgate.net The concentration changes of reactants, intermediates, and the final product were tracked by their characteristic IR absorbances. researchgate.net This methodology is directly applicable to the synthesis of this compound, enabling precise control over the reaction and potentially improving yield and purity.

Operando Spectroscopy

Operando spectroscopy takes in situ measurements a step further by simultaneously measuring the catalytic performance or reaction kinetics while collecting spectroscopic data. This provides a direct correlation between the structural or electronic state of the species in the reactor and their activity. For instance, operando IR spectroscopy has been used to follow the polycondensation of diazo compounds with urea, monitoring the disappearance of the diazo signal and the appearance of the polymer's carbonyl stretch. u-tokyo.ac.jp

In the context of urea electrosynthesis, operando synchrotron radiation-FTIR spectroscopy has been employed to verify the synthesis mechanism and identify key intermediates. nih.gov While the synthesis of this compound is typically a standard organic reaction, the principles of operando spectroscopy could be applied if it were part of a more complex catalytic process or if there was a need to understand the catalyst's behavior in real-time.

| Real-Time Monitoring Technique | Application to this compound Synthesis | Key Observable Changes | Advantages |

| In Situ FTIR Spectroscopy | Monitoring the reaction of 3-aminoquinoline (B160951) with diphenylcarbamoyl chloride or phenyl isocyanate. | Decrease in isocyanate or acid chloride peak; increase in urea carbonyl peak. | Real-time reaction profiling, optimization of reaction conditions, and improved process control. |

| Operando Spectroscopy | Studying the synthesis if it involves a catalyst or a more complex reaction system. | Correlation of spectroscopic data with reaction kinetics or catalytic activity. | Direct insight into reaction mechanisms and catalyst function under working conditions. |

High-Throughput Screening Methodologies for Reaction Discovery and Optimization

High-throughput screening (HTS) is a powerful strategy in modern chemistry for rapidly discovering new reactions and optimizing existing ones. This methodology involves performing a large number of experiments in parallel, often on a small scale, to quickly identify promising candidates or conditions.

For the synthesis and application of this compound, HTS can be employed in several ways. In drug discovery, HTS is used to screen large libraries of compounds for biological activity. nih.gov Derivatives of this compound could be synthesized and screened against various biological targets to identify new therapeutic leads. mdpi.com For example, HTS of urea-thiophene carboxamides led to the discovery of potent agents against aminoglycoside-induced hearing loss. researchgate.net

In the realm of synthetic chemistry, HTS can be used to optimize the reaction conditions for the synthesis of this compound. core.ac.uk A variety of catalysts, solvents, temperatures, and reactant ratios can be screened simultaneously to find the conditions that provide the highest yield and purity. Microdroplet-based reaction platforms combined with mass spectrometry detection offer a particularly rapid method for HTS of reaction conditions. core.ac.uk This approach has been successfully used for the optimized synthesis of quinoxaline (B1680401) derivatives. core.ac.uk A high-throughput synthesis of benzylic ureas has also been developed, showcasing the power of this method for creating diverse urea libraries for pharmaceutical applications. nih.gov

| HTS Application Area | Methodology | Objective for this compound | Example from Related Compounds |

| Bioactive Compound Discovery | Screening a library of derivatives against biological targets. | Identify new therapeutic applications for this class of compounds. | Discovery of urea-based inhibitors of transforming growth factor-β type 1 receptor. |

| Reaction Optimization | Parallel synthesis under various conditions (catalysts, solvents, etc.). | Determine the optimal conditions for the synthesis of the target compound and its derivatives. | Optimized synthesis of quinoxaline derivatives using a microdroplet reaction platform. core.ac.uk |

Advanced Microscopy Techniques for Surface and Interface Studies

Advanced microscopy techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide the ability to visualize and manipulate matter at the nanoscale. These techniques are particularly useful for studying the self-assembly, morphology, and surface interactions of molecules like this compound.

Scanning Tunneling Microscopy (STM)

STM is a powerful surface-sensitive technique that can image conductive surfaces with atomic resolution. For organic molecules adsorbed on a conductive substrate, STM can reveal their two-dimensional organization and even probe their electronic properties. Studies on bis-urea substituted thiophene (B33073) derivatives have used STM to investigate their supramolecular organization at the solution/graphite interface. It was found that hydrogen bonding between the urea groups dictates the spatial arrangement of the molecules on the surface. Similar studies could be performed on this compound to understand how it self-assembles on different surfaces, which could be relevant for applications in materials science and nanotechnology.

Atomic Force Microscopy (AFM)

AFM is another high-resolution scanning probe microscopy technique that can image surfaces with nanoscale resolution. Unlike STM, AFM does not require a conductive sample, making it suitable for a wider range of materials. High-speed AFM has been used to provide molecular-level insights into the supramolecular gelation mechanism of urea derivatives. chemrxiv.org The formation of supramolecular fibers was observed in real-time, revealing a nucleation-growth mechanism. chemrxiv.org The self-assembly of azo biphenyl (B1667301) urea derivatives into sheet-like morphologies has also been confirmed by AFM. researchgate.net These studies demonstrate the potential of AFM to investigate the aggregation and self-assembly behavior of this compound in various environments.

| Microscopy Technique | Application to this compound | Information Gained | Relevant Findings on Related Compounds |

| Scanning Tunneling Microscopy (STM) | Imaging of self-assembled monolayers on conductive substrates. | 2D molecular organization, role of intermolecular interactions (e.g., hydrogen bonding), and electronic properties at the single-molecule level. | Bis-urea substituted thiophenes form highly ordered physisorbed monolayers controlled by hydrogen bonding. |

| Atomic Force Microscopy (AFM) | Visualization of supramolecular structures and surface morphology. | Self-assembly behavior, formation of aggregates or nanostructures (e.g., fibers, sheets), and mechanical properties of thin films. | High-speed AFM revealed the intermittent growth of supramolecular fibers from a urea derivative. chemrxiv.org |

Future Research Trajectories and Broader Academic Implications of 1,1 Diphenyl 3 Quinolin 3 Yl Urea Chemistry

Emerging Research Questions and Unexplored Domains in 1,1-Diphenyl-3-(quinolin-3-yl)urea Chemistry

The unique structural architecture of this compound, which combines a bulky, hydrophobic diphenylamino group with a hydrogen-bonding urea (B33335) linker and a heterocyclic quinoline (B57606) moiety, gives rise to several compelling research questions. The quinoline ring system is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimalarial, antibacterial, and anticancer properties. nih.govrsc.org The diaryl urea motif is also a cornerstone in medicinal chemistry, recognized for its role as a kinase inhibitor and in forming critical hydrogen bond interactions with biological targets. nih.govnih.gov

A primary area for future investigation lies in the systematic exploration of its biological activities. While related diphenylurea derivatives have shown promise as inhibitors of various kinases like VEGFR-2 and c-MET, and as carbonic anhydrase inhibitors, the specific inhibitory profile of this compound remains uncharted. researchgate.netnih.gov Research should focus on its potential as an anticancer agent, particularly targeting signaling pathways commonly dysregulated in cancer. nih.govresearchgate.net Furthermore, the quinoline moiety suggests potential antimalarial and antibacterial activities that warrant investigation. nih.gov

The supramolecular chemistry of this compound presents another fertile ground for research. The urea functionality is a powerful hydrogen bond donor, capable of forming strong and directional interactions. nih.govpsu.edu This raises questions about its ability to act as a receptor for anions or to self-assemble into higher-order structures like helices or sheets. nih.govpsu.edu The interplay between the hydrogen-bonding urea, the aromatic stacking of the phenyl and quinoline rings, and potential N-H···N intramolecular hydrogen bonds could lead to novel supramolecular polymers or gels with interesting properties. psu.eduresearchgate.net

Unexplored domains also include its photophysical properties. Quinoline derivatives are known to exhibit fluorescence, and the conjugation with the diphenylurea system could lead to unique emissive properties. researchgate.net Investigating its potential as a fluorescent sensor for specific analytes or as a component in organic light-emitting diodes (OLEDs) would be a valuable pursuit.

Potential for Integration into Advanced Materials Science (e.g., Components for Molecular Devices, Sensing)

The structural features of this compound make it a promising candidate for integration into advanced materials. Its capacity for self-assembly through hydrogen bonding and π-π stacking could be harnessed to create well-ordered thin films or liquid crystalline phases. nih.govpsu.edu These ordered structures are essential for applications in molecular electronics and optoelectronics.

As a component for molecular devices, the compound's potential as a molecular switch is noteworthy. The conformation of the diphenylamino group and the quinoline ring relative to the urea linker could be sensitive to external stimuli such as light, pH, or the binding of a guest molecule. This could lead to changes in its optical or electronic properties, forming the basis for a molecular sensor. For instance, the quinoline nitrogen can be protonated, which would significantly alter the electronic properties of the molecule and its ability to act as a hydrogen bond acceptor.

In the realm of sensing, the urea group's ability to bind anions through hydrogen bonding is a key feature. psu.edu This could be exploited to develop selective chemosensors for environmentally or biologically important anions. The quinoline moiety could act as a signaling unit, where anion binding induces a change in its fluorescence or a colorimetric response. The specificity of this sensing could be tuned by modifying the substituents on the phenyl or quinoline rings.

Furthermore, the incorporation of this molecule into polymer backbones could lead to new functional materials. For example, polymers containing this urea derivative could exhibit enhanced thermal stability or specific recognition capabilities, making them suitable for applications in separation technologies or as smart coatings.

Cross-Disciplinary Research Opportunities and Methodological Challenges

The study of this compound inherently fosters cross-disciplinary research, bridging synthetic organic chemistry, medicinal chemistry, supramolecular chemistry, and materials science.

Cross-Disciplinary Opportunities:

Chemistry and Biology: Synthetic chemists can design and produce a library of derivatives with varied substituents on the phenyl and quinoline rings. These compounds can then be screened by biologists and pharmacologists to establish structure-activity relationships (SAR) for various biological targets. researchgate.net

Chemistry and Physics: The photophysical properties of the molecule and its self-assembled structures can be investigated through a collaboration between synthetic chemists and physicists, potentially leading to the development of new optical materials and devices. researchgate.net

Materials Science and Engineering: The integration of this molecule into polymers or onto surfaces requires expertise from both materials scientists and engineers to fabricate and characterize functional devices.

Methodological Challenges:

Synthesis and Purification: The synthesis of unsymmetrical ureas can sometimes be challenging, requiring careful control of reaction conditions to avoid the formation of symmetrical byproducts. The purification of the final compound to the high degree required for materials science applications or biological testing can also be a hurdle.

Crystallization: Obtaining single crystals suitable for X-ray diffraction analysis is crucial for unequivocally determining the solid-state structure and understanding its packing and intermolecular interactions. psu.edu This can often be a trial-and-error process.

Characterization of Self-Assembled Structures: The characterization of supramolecular assemblies in solution and on surfaces requires a combination of advanced techniques, such as small-angle X-ray scattering (SAXS), atomic force microscopy (AFM), and scanning tunneling microscopy (STM), in addition to spectroscopic methods.

Computational Modeling: While computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure, conformation, and interaction energies, accurately predicting the behavior of self-assembling systems and their bulk properties remains a significant challenge. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1,1-Diphenyl-3-(quinolin-3-yl)urea?

Methodological Answer: The synthesis typically involves reacting phenyl isocyanate with quinolin-3-amine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. For example:

- Step 1: Dissolve quinolin-3-amine in dry dichloromethane.

- Step 2: Add phenyl isocyanate dropwise under stirring at room temperature.

- Step 3: Filter and recrystallize the product (e.g., methanol).

Yield optimization can be achieved by adjusting reaction time (3–8 hours) and solvent polarity. Side reactions, such as urea dimerization, are minimized by maintaining anhydrous conditions .

Key Reaction Conditions Table:

| Reactants | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Quinolin-3-amine + phenyl isocyanate | Dichloromethane | Triethylamine | RT, 3 h | 78% |

| Quinoline derivative + isocyanate | Toluene | None | Reflux | 81–92% |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm molecular structure by identifying aromatic protons (δ 7.0–8.5 ppm) and urea NH signals (δ 9–10 ppm).

- IR Spectroscopy: Urea carbonyl (C=O) stretches appear at ~1640–1680 cm, while NH stretches are observed at ~3200–3400 cm.

- X-ray Crystallography: Resolves hydrogen-bonding networks in co-crystals or salts (e.g., interactions with carboxylic acids) .

Advanced Research Questions

Q. How can researchers distinguish between co-crystal and salt formation when this compound interacts with carboxylic acids?

Methodological Answer:

- Color Observation: Salts often exhibit color changes (e.g., yellow for protonated forms), while co-crystals remain colorless .

- X-ray Diffraction: Co-crystals retain urea hydrogen bonds (N–H···O=C), whereas salts disrupt these bonds due to proton transfer.

- Solid-State NMR: Differentiates protonation states by analyzing H chemical shifts and hydrogen-bonding patterns.

- pH-Dependent Solubility: Salts show higher aqueous solubility at acidic pH due to ionization .

Q. What strategies optimize the compound’s synthetic yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products; non-polar solvents (e.g., toluene) favor slower, controlled reactions.

- Catalyst Use: Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) accelerate isocyanate-amine coupling.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) removes unreacted amines or dimeric byproducts .

Q. How can researchers evaluate this compound’s potential as an HIV integrase inhibitor?

Methodological Answer:

- In Vitro Assays:

- AlphaScreen®: Measures disruption of integrase-LEDGF/p75 protein-protein interactions (IC values).

- Antiretroviral Activity: Cell-based assays (e.g., TZM-bl cells) quantify viral replication inhibition (EC).

- Computational Studies:

- Molecular Docking: Predicts binding to the integrase allosteric site (e.g., Glide SP/XP scoring).

- MD Simulations: Assesses binding stability over 100+ ns trajectories.

- Resistance Profiling: Test against raltegravir-resistant HIV strains to confirm allosteric mechanism .

Q. How should researchers address contradictory data in reported biological activities?

Methodological Answer:

- Purity Verification: Use HPLC (>95% purity) and elemental analysis to rule out impurities.

- Assay Standardization: Compare results under identical conditions (e.g., cell lines, serum concentration).

- Orthogonal Methods: Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) or proteomics.

- Meta-Analysis: Cross-reference with structurally similar urea derivatives (e.g., LEDGINs) to identify SAR trends .

Data Contradiction Analysis Example

Scenario: Discrepancies in reported IC values for integrase inhibition.

Resolution Steps:

Confirm compound integrity (NMR, LC-MS).

Replicate assays using standardized LEDGF/p75 protein concentrations.

Evaluate buffer pH effects on protonation state (pKa ~8.5 for quinoline).

Compare with negative controls (e.g., 2-(quinolin-3-yl) acetic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.